molecular formula C18H17ClN2O3 B12163846 N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12163846
M. Wt: 344.8 g/mol
InChI Key: SYOVXKUGBFJVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is an indole-acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group attached via an acetamide linker to a 4-methoxy-substituted indole core.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-23-16-5-3-4-15-13(16)8-9-21(15)11-18(22)20-14-10-12(19)6-7-17(14)24-2/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

SYOVXKUGBFJVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-methoxyindole.

    Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with an acylating agent, such as acetyl chloride, to form an intermediate acetamide.

    Coupling Reaction: The intermediate acetamide is then coupled with 4-methoxyindole under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and aniline derivatives.

Reaction ConditionsReagentsProductsReferences
Acidic hydrolysisHCl (6 M), reflux2-(4-Methoxy-1H-indol-1-yl)acetic acid + 5-chloro-2-methoxyaniline
Basic hydrolysisNaOH (2 M), ethanolSodium salt of acetic acid derivative + 5-chloro-2-methoxyaniline
  • Key Finding : Hydrolysis rates depend on steric hindrance from the indole and methoxyphenyl groups. The chloro substituent slightly accelerates reactivity due to its electron-withdrawing effect .

Nucleophilic Substitution

The chloro group on the phenyl ring participates in nucleophilic substitution (SNAr), especially under basic conditions.

Reaction TypeReagents/ConditionsProductsReferences
Methoxy substitutionNaOMe, DMF, 80°CN-(2,5-Dimethoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Amine substitutionNH3 (g), THF, 60°CN-(5-Amino-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide
  • Mechanistic Insight : The electron-deficient aryl chloride facilitates attack by strong nucleophiles (e.g., methoxide or amines) .

Oxidation-Reduction Reactions

The indole ring and methoxy groups are susceptible to oxidation.

Reaction TypeReagentsProductsReferences
Indole ring oxidationKMnO4, H2O, 25°C2-(4-Methoxy-1H-indol-1-yl)acetamide with oxidized indole (e.g., oxindole)
DemethylationBBr3, CH2Cl2, −78°CN-(5-Chloro-2-hydroxyphenyl)-2-(4-hydroxy-1H-indol-1-yl)acetamide
  • Notable Observation : Oxidative degradation of the indole ring reduces biological activity but enhances solubility .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures.

Reaction ConditionsReagentsProductsReferences
Thermal cyclizationToluene, 110°CIndolo[1,2-a]quinazoline derivative
Acid-catalyzed cyclizationH2SO4, 70°CFused tetracyclic lactam
  • Application : Cyclized derivatives show enhanced binding to biological targets like kinases.

Amidation and Acylation

The acetamide nitrogen can react with electrophiles to form urea or thiourea derivatives.

Reaction TypeReagentsProductsReferences
Thiourea formationCS2, KOH, H2ON-(5-Chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)thiourea
AcylationAcCl, pyridineN-Acetylated derivative

Interaction with Biological Targets

While not a classical reaction, the compound forms covalent adducts with cysteine residues in enzymes (e.g., GSTO1–1) .

Target EnzymeBinding SiteFunctional ImpactReferences
Glutathione S-transferase ω1Cys32Irreversible inhibition, enhancing chemotherapeutic efficacy

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit tumor growth in various cancer models, particularly in xenograft models of head and neck cancer. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study:
In a study involving mouse xenograft models, N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide demonstrated significant tumor growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Inhibition of Lipoxygenases

The compound exhibits inhibitory effects on lipoxygenases, particularly ALOX15, which are enzymes implicated in inflammatory responses and cancer progression. In vitro studies have shown that it can effectively reduce the activity of these enzymes, thereby potentially mitigating inflammation and tumorigenesis .

Data Table: Inhibitory Potency Against ALOX15

CompoundIC50 (LA)IC50 (AA)Remarks
This compound0.010 µM0.032 µMStrong inhibitor
Reference Compound0.001 µM0.002 µMStandard for comparison

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties through molecular docking studies targeting cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that it may serve as a lead compound for developing new anti-inflammatory drugs .

Case Study:
In silico modeling indicated that the compound effectively binds to the active sites of COX enzymes, which could lead to reduced inflammatory responses in vivo .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Indole-Acetamide Backbones

Table 1: Key Structural and Physical Properties of Indole-Acetamide Analogues
Compound Name/ID Substituents (Indole Core & Acetamide Side Chain) Melting Point (°C) Yield (%) Reported Activity Evidence ID
Target Compound 4-OCH₃-indole; 5-Cl, 2-OCH₃-phenyl Not reported Not reported Not explicitly stated -
10j (Ev1) 5-OCH₃, 2-CH₃-indole; 3-Cl, 4-F-phenyl 192–194 8 Anticancer (Bcl-2/Mcl-1)
10k (Ev1) 5-OCH₃, 2-CH₃-indole; naphthyl 175–176 6 Anticancer
3a (Ev10) 3-(hydroxyimino)-indole; 2-Cl-phenyl Not reported Not reported Antioxidant
Compound 14 (Ev14) Pyrimidoindole; 5-Cl, 2-OCH₃-phenyl; sulfanyl Not reported Not reported Not explicitly stated
Key Observations:
  • For example, compound 10j (3-Cl, 4-F-phenyl) has a higher melting point (192–194°C) than 10k (naphthyl, 175–176°C), likely due to stronger intermolecular interactions from electronegative halogens . Methoxy groups (e.g., in the target compound) may improve aqueous solubility compared to hydrophobic substituents like naphthyl in 10k .
  • Synthetic Challenges :

    • Low yields (6–17% in Ev1 compounds) suggest difficulties in introducing bulky or electron-deficient groups during synthesis .
Table 2: Activity Comparison of Acetamide Derivatives
Compound Name/ID Target/Mechanism Key Findings Evidence ID
Target Compound Not explicitly reported Hypothesized activity based on structural analogs (e.g., enzyme inhibition) -
10j, 10k, 10l, 10m (Ev1) Bcl-2/Mcl-1 inhibitors Dual inhibition with IC₅₀ values in µM range
Pyridazinone derivatives (Ev5) FPR1/FPR2 agonists Specific FPR2 activation (calcium mobilization in neutrophils)
MAO-B/BChE inhibitors (Ev6) MAO-B, BChE IC₅₀ = 0.028 mM for MAO-A; polypharmacological profiles
Antioxidant derivatives (Ev10) Free radical scavenging Demonstrated via DPPH/ABTS assays
Key Observations:
  • Anticancer Potential: Compounds 10j and 10k inhibit Bcl-2/Mcl-1, critical apoptosis regulators. The target compound’s chloro and methoxy groups may similarly enhance binding to hydrophobic protein pockets .
  • Enzyme Inhibition :
    • Acetamide linkers in Ev6 compounds enable interactions with MAO-B and AChE. The target compound’s indole core may facilitate π-π stacking with enzyme active sites .
  • Receptor Modulation: Pyridazinone derivatives (Ev5) show receptor specificity (FPR2) influenced by substituents. The target compound’s methoxy groups could mimic the 4-methoxybenzyl group in FPR2 agonists .

Structural and Computational Insights

  • Crystallography and Bond Properties :
    • Compound 3a (Ev10) exhibits bond lengths (C–N: 1.376 Å) and angles (124.87°) consistent with stable acetamide conformations. The target compound’s geometry is expected to align with these values, ensuring similar stability .
  • The target compound’s chloro group may balance reactivity and solubility .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic compound belonging to the acetamide class, characterized by a chloro-substituted methoxyphenyl group and a methoxy-substituted indole moiety. Its molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3}, with a molecular weight of 344.8 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The structural representation of this compound can be summarized as follows:

PropertyValue
Molecular Formula C18H17ClN2O3
Molecular Weight 344.8 g/mol
IUPAC Name This compound
CAS Number 1282113-71-6

Synthesis

The synthesis involves:

  • Starting Materials: 5-chloro-2-methoxyaniline and 4-methoxyindole.
  • Acylation Reaction: The aniline undergoes acylation with acetyl chloride.
  • Coupling Reaction: The acetamide intermediate is coupled with 4-methoxyindole using EDCI and triethylamine.
  • Purification: Techniques like recrystallization or column chromatography are employed to obtain the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. However, detailed studies are necessary to elucidate the precise molecular mechanisms involved in its biological effects .

Pharmacological Properties

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities:

  • Antimicrobial Activity: Some derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects: Compounds containing similar indole structures have been evaluated for their ability to inhibit lipoxygenase enzymes, which play a key role in inflammatory processes .
  • Anticancer Potential: Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on benzimidazole derivatives reported that certain compounds demonstrated excellent inhibitory activity against various pathogens, suggesting that modifications in the structure can enhance bioactivity .
  • Research focusing on substituted indoles indicated promising results against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamideModerate antibacterial activity
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyindole)Potential anticancer effects

Q & A

Basic: What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via amide coupling strategies. A common approach involves:

  • Step 1: Preparation of the indole precursor (e.g., 4-methoxy-1H-indole) through substitution or protection/deprotection reactions.
  • Step 2: Activation of the carboxylic acid group (e.g., using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate, TBTU) in anhydrous dichloromethane (DCM) with a coupling agent like 2,6-lutidine.
  • Step 3: Reaction with the aromatic amine (e.g., 5-chloro-2-methoxyaniline) under controlled temperature (0–5°C to 25–30°C) to form the acetamide bond.
  • Optimization: Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), and purification involves sequential washes (HCl, brine) and drying over Na₂SO₄ .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C-NMR in DMSO-d₆ confirms substituent positions (e.g., methoxy groups at δ ~3.8 ppm for OCH₃) and amide bond formation (NH resonance at δ ~10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) with <5 ppm error .
  • X-ray Crystallography: Single-crystal analysis (e.g., SHELX programs) determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the indole-acetamide conformation) .

Basic: How are preliminary biological activities (e.g., anticancer potential) assessed for this compound?

Methodological Answer:

  • In vitro assays:
    • Apoptosis assays (e.g., flow cytometry for Bcl-2/Mcl-1 inhibition) using cancer cell lines (e.g., MCF-7, HepG2).
    • Dose-response curves (IC₅₀ values) to evaluate potency, with comparisons to reference drugs (e.g., doxorubicin) .
  • Structural analogs: Modifying substituents (e.g., chloro, methoxy) on the phenyl or indole rings to correlate activity with electronic/steric effects .

Advanced: How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

  • Control experiments: Verify assay conditions (e.g., cell passage number, serum concentration) to eliminate variability.
  • Metabolic stability: Use human/rat liver microsomes to assess if rapid metabolism (e.g., cytochrome P450-mediated O-demethylation) reduces observed activity .
  • Target selectivity profiling: Employ kinase or receptor panels to identify off-target effects that may confound results .

Advanced: What strategies improve metabolic stability while retaining target affinity?

Methodological Answer:

  • In silico prediction: Tools like MetaSite identify metabolic "soft spots" (e.g., methoxy groups prone to demethylation). Replace labile groups with electron-deficient substituents (e.g., fluorine) or polar moieties (e.g., glycinyl) to reduce P450-mediated oxidation .
  • Microsomal stability assays: Compare half-life (t₁/₂) of analogs in human/rat microsomes. For example, fluorophenyl derivatives in showed improved t₁/₂ (>2 hours vs. <0.5 hours for the parent compound) .

Advanced: How can computational methods aid in conformational analysis or SAR studies?

Methodological Answer:

  • Molecular docking: Simulate binding to target proteins (e.g., Bcl-2, COX-2) using software like AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds between the acetamide NH and Asp/Glu residues) .
  • QSAR modeling: Corrogate substituent properties (e.g., Hammett σ values, logP) with bioactivity data to prioritize synthetic targets. For example, electron-withdrawing groups on the phenyl ring enhance apoptosis induction .

Advanced: What crystallographic insights inform the compound’s solid-state behavior?

Methodological Answer:

  • SHELX refinement: Resolve disorder in methoxy/chloro substituents using restraints (e.g., DFIX, SIMU) to ensure accurate thermal parameter modeling .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O contacts between methoxy and acetamide groups) that influence solubility and stability .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

  • Case study ( ):
    • Chloro vs. nitro substituents: N-(4-nitrophenyl) analogs showed reduced potency (IC₅₀ >50 μM) vs. chloro derivatives (IC₅₀ ~5 μM), likely due to steric hindrance .
    • Indole substitution: 5-Methoxy indole derivatives exhibit higher selectivity for Bcl-2 over Mcl-1 compared to unsubstituted indoles .
  • Fluorine incorporation ( ): Fluorophenyl amides retained COX-2 inhibition (IC₅₀ ~10 nM) while improving metabolic stability .

Tables

Table 1: Key Synthetic Parameters for Amide Coupling (Adapted from )

ParameterOptimal Condition
Coupling agentTBTU
SolventAnhydrous DCM
Temperature0–5°C (activation), 25°C (reaction)
Reaction time12–24 hours
PurificationDCM washes, Na₂SO₄ drying

Table 2: Metabolic Stability of Analogs (Adapted from )

Substituentt₁/₂ (Human microsomes)COX-2 IC₅₀
Phenethyl (Parent)0.3 hours15 nM
4-Fluorophenyl2.1 hours12 nM
Pyridinyl1.8 hours18 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.